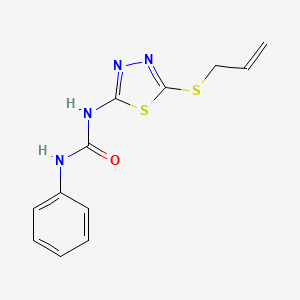

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

CAS No.: 187850-76-6

Cat. No.: VC7526467

Molecular Formula: C12H12N4OS2

Molecular Weight: 292.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 187850-76-6 |

|---|---|

| Molecular Formula | C12H12N4OS2 |

| Molecular Weight | 292.38 |

| IUPAC Name | 1-phenyl-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

| Standard InChI | InChI=1S/C12H12N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,13,14,15,17) |

| Standard InChI Key | XLWOAEQDPWZRNR-UHFFFAOYSA-N |

| SMILES | C=CCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 1-phenyl-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea, reflects its bifunctional architecture:

-

1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and bioavailability in drug design .

-

Allylthio substituent (-S-CH₂-CH=CH₂): Introduces a reactive sulfur atom and an unsaturated allyl group, which may participate in covalent binding or redox reactions.

-

Phenylurea moiety (-NH-C(=O)-NH-C₆H₅): Imparts hydrogen-bonding capacity and aromatic interactions, commonly associated with kinase inhibition and CNS activity .

Table 1: Physicochemical Properties of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

| Property | Value |

|---|---|

| CAS No. | 187850-76-6 |

| Molecular Formula | C₁₂H₁₂N₄OS₂ |

| Molecular Weight | 292.38 g/mol |

| SMILES | C=CCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |

| InChIKey | XLWOAEQDPWZRNR-UHFFFAOYSA-N |

| Solubility | Not available |

Synthesis and Structural Elaboration

General Synthesis Strategy

The synthesis of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves a multi-step protocol:

-

Formation of the 1,3,4-Thiadiazole Core: Reacting thiosemicarbazide with carboxylic acid derivatives (e.g., aldehydes or ketones) under acidic conditions, followed by cyclization.

-

Introduction of the Allylthio Group: A nucleophilic substitution reaction where a thiolate anion (e.g., allyl mercaptan) displaces a leaving group (e.g., halide) at the 5-position of the thiadiazole ring.

-

Attachment of the Phenylurea Moiety: Condensation of the 2-amino group of the thiadiazole with phenylisocyanate, forming the urea linkage.

Key Reaction Conditions

-

Cyclization Step: Requires concentrated sulfuric acid or phosphorus oxychloride to facilitate ring closure .

-

Allylation: Conducted in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the thiol.

-

Urea Formation: Typically performed under anhydrous conditions to prevent hydrolysis of the isocyanate.

Biological Activities of Structural Analogs

Table 2: Anticonvulsant Activities of Selected 1,3,4-Thiadiazole Derivatives

| Compound | ED₅₀ (MES Model) | Neurotoxicity |

|---|---|---|

| 2-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-Cl-phenyl)-dihydropyridinone | 50 mg/kg | None |

| 5-(3-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | 30 mg/kg | None |

| 4-[5-Benzoylamino-thiadiazol-2-yl-sulfanyl]-benzenesulfonyl chloride | 25 mg/kg | Low |

Antimicrobial and Anticancer Profiles

While data specific to the allylthio derivative are lacking, related compounds show:

-

Antibacterial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Cytotoxic Effects: IC₅₀ values of 10–20 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines .

Structure-Activity Relationship (SAR) Insights

Impact of the Allylthio Group

-

Electrophilic Reactivity: The allylthio moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins (e.g., kinases).

-

Lipophilicity Enhancement: The allyl chain increases logP values, potentially improving membrane permeability compared to methylthio or hydrogen substituents .

Role of the Urea Linkage

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume